Ethyl 3-(ethylamino)benzoate
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Overview
Description
Ethyl 3-(ethylamino)benzoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the amino group is substituted with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
Ethyl 3-(ethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its local anesthetic properties and potential use in pain management.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 3-(ethylamino)benzoate, also known as benzocaine, is primarily used as a local anesthetic . It acts on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, making it convenient for local surgery and treatment .
Mode of Action
The compound works by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium ion channel pathway. By blocking this pathway, the compound prevents the propagation of action potentials along the nerves, leading to a loss of sensation in the local area where it is applied .
Result of Action
The primary result of this compound’s action is a loss of local sensation, making it an effective local anesthetic . It achieves this by blocking the conduction of nerve impulses, which prevents the sensation of pain from being transmitted to the brain .
Biochemical Analysis
Biochemical Properties
Benzoate compounds, which include Ethyl 3-(ethylamino)benzoate, have been studied for their role in local anesthetics
Cellular Effects
Benzoate compounds have been shown to have anesthetic effects, suggesting that they may influence cell function
Molecular Mechanism
Benzoate compounds have been shown to interact with sodium ion channels on nerve membranes, reducing the passage of sodium ions through the sodium ion channel and thereby blocking the conduction of nerve impulses . This suggests that this compound may have similar interactions with biomolecules and effects on gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a predicted boiling point of 313.5° C at 760 mmHg .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Related compounds have been shown to have dosage-dependent effects. For example, PRL-8-53, a nootropic substituted phenethylamine, has been shown to have an oral LD50 in mice of 860 mg/kg, indicating a high therapeutic index .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Benzoate metabolism has been studied extensively in various organisms. In bacteria, the β-ketoadipate pathway is a well-studied pathway for microbial degradation of aromatic compounds, including benzoate .
Transport and Distribution
It is known that benzoate compounds can be transported along the cytoskeleton to their ultimate destination in the cell .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Related compounds have been shown to localize in specific cellular compartments. For example, mRNA molecules, which are often used in research involving this compound, have been shown to localize in specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(ethylamino)benzoate typically involves a multi-step process:
Alkylation: The starting material, 3-nitrobenzoic acid, undergoes reduction to form 3-aminobenzoic acid.
Esterification: The 3-aminobenzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 3-aminobenzoate.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(ethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide are commonly employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Comparison with Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the amino group.
Methyl 3-(ethylamino)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Benzocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(ethylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12-10-7-5-6-9(8-10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUWJNMEDRWSHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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